molecular formula C21H25FN2OS B11060503 4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B11060503
M. Wt: 372.5 g/mol
InChI Key: BBZMNXVFPBZGAF-UHFFFAOYSA-N
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Description

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-chlorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide
  • 4-[2-(3-bromophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide
  • 4-[2-(3-methylphenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

Uniqueness

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H25FN2OS

Molecular Weight

372.5 g/mol

IUPAC Name

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C21H25FN2OS/c1-25-20-9-7-19(8-10-20)23-21(26)24-13-11-16(12-14-24)5-6-17-3-2-4-18(22)15-17/h2-4,7-10,15-16H,5-6,11-14H2,1H3,(H,23,26)

InChI Key

BBZMNXVFPBZGAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC=C3)F

Origin of Product

United States

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